Cas no 334-20-3 ((E)-9-oxodec-2-enoic acid)

(E)-9-Oxodec-2-enoic acid is an unsaturated keto fatty acid derivative characterized by its α,β-unsaturated carbonyl structure and a terminal ketone group. This compound is of interest in organic synthesis and biochemical research due to its reactive functional groups, which enable participation in Michael additions, condensation reactions, and other transformations. Its structural features make it a potential intermediate for synthesizing bioactive molecules, fragrances, or specialized polymers. The conjugated double bond and carbonyl moiety also lend utility in spectroscopic studies or as a model compound for investigating lipid oxidation pathways. Proper handling is advised due to potential reactivity.
(E)-9-oxodec-2-enoic acid structure
(E)-9-oxodec-2-enoic acid structure
Product Name:(E)-9-oxodec-2-enoic acid
CAS No:334-20-3
MF:C10H16O3
MW:184.232243537903
CID:1457276
PubChem ID:1713086
Update Time:2025-10-28

(E)-9-oxodec-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-9-oxodec-2-enoic acid
    • queen substance
    • (2E)-9-oxodec-2-enoic acid
    • (E)-9-Oxo-2-decenoic acid
    • 2-Decenoic acid, 9-oxo-
    • (2E)-9-oxo-2-decenoic acid
    • TRANS-9-KETO-2-DECENOIC ACID
    • 2575-01-1
    • AKOS006228425
    • ALBB-036804
    • AI3-50125
    • SCHEMBL632926
    • QUEEN SUBSTANCE [MI]
    • CHEBI:165439
    • 9-oxodec-2-enoic acid
    • cis-9-Oxo-2-decenoic acid
    • 9-oxo-2-decenoic acid
    • Q27263314
    • 9-Keto-trans-2-decenoic acid
    • 9OD
    • 9-OXO-2-DECENOIC ACID, (2E)-
    • 2-Decenoic acid, 9-oxo-, (E)-
    • 9-Oxo-2(E)-Decenoic Acid
    • INJRDZMWIAYEMM-SOFGYWHQSA-N
    • trans-9-oxo-2-decenoic acid
    • (E)-9-oxo-dec-2-enoic acid
    • LMFA01060082
    • SCHEMBL632925
    • 2-DECENOIC ACID, 9-OXO-, TRANS-
    • UNII-618LR3X900
    • (E)-9-OXODECENOIC ACID
    • 334-20-3
    • 618LR3X900
    • 9-Keto-2-decenoic acid
    • CS-0451204
    • (E)-9-KETO-2-DECENOIC ACID
    • MFCD00204505
    • 9-oxo-2E-decenoic acid
    • AG-227/32511012
    • Inchi: 1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+
    • InChI Key: INJRDZMWIAYEMM-SOFGYWHQSA-N
    • SMILES: O=C(C)CCCCC/C=C/C(=O)O

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Melting Point: 54.5-55.5°

(E)-9-oxodec-2-enoic acid Pricemore >>

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Additional information on (E)-9-oxodec-2-enoic acid

Compound Overview: (E)-9-Oxodec-2-Enoic Acid (CAS No. 334-20-3)

(E)-9-Oxodec-2-enic acid, also known by its CAS registry number CAS No. 334-20-3, is a naturally occurring compound with significant applications in various fields, including food science, pharmaceuticals, and materials science. This compound is a member of the class of α,β-unsaturated carboxylic acids, which are known for their unique chemical properties and reactivity.

The molecular structure of (E)-9-Oxodec-2-enic acid consists of a decenoic acid backbone with a ketone group at the 9-position and a double bond between carbons 2 and 3 in the E configuration. This specific arrangement imparts the compound with distinct physical and chemical properties, making it highly versatile for various applications.

Recent studies have highlighted the potential of (E)-9-Oxodec-2-enic acid as a precursor for synthesizing advanced materials such as biodegradable polymers and functional coatings. Researchers have explored its ability to undergo polymerization under controlled conditions, leading to the development of environmentally friendly materials with tailored mechanical properties.

In the food industry, (E)-9-Oxidec-2-enic acid has been identified as a natural flavor enhancer with potential applications in food preservation and aroma enhancement. Its ability to interact with taste receptors has been extensively studied, with findings suggesting that it could serve as a healthier alternative to synthetic flavoring agents.

The synthesis of (E)-9-Oxidec-2-enic acid typically involves multi-step organic reactions, including oxidation and elimination processes. Recent advancements in catalytic methods have enabled more efficient and sustainable production pathways, reducing the environmental footprint associated with its manufacturing.

In the pharmaceutical sector, (E)-9-Oxidec-2-enic acid has shown promise as a bioactive molecule with potential anti-inflammatory and antioxidant properties. Preclinical studies have demonstrated its ability to modulate cellular responses to oxidative stress, making it a candidate for drug development targeting chronic diseases associated with oxidative damage.

The physical properties of (E)-9-Oxidec-2-enic acid, such as its melting point and solubility characteristics, play a crucial role in determining its suitability for different applications. For instance, its relatively high melting point makes it suitable for use in thermoplastic materials, while its solubility in organic solvents facilitates its incorporation into formulations requiring precise dispersion.

From an environmental perspective, the biodegradability of (E)-9-Oxidec-2-enic acid has been assessed under various conditions, revealing that it decomposes efficiently under aerobic conditions without leaving harmful residues. This attribute aligns with global sustainability goals and underscores its potential as an eco-friendly alternative to traditional chemicals.

In conclusion, (E)-9-Oxidec-2-enic acid, CAS No. 334-20-3, stands out as a multifaceted compound with diverse applications across industries. Ongoing research continues to uncover new opportunities for leveraging its unique properties to address contemporary challenges in science and technology.

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